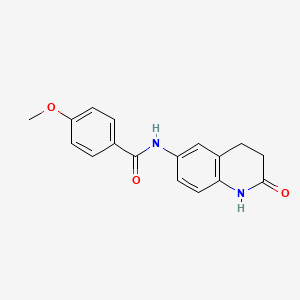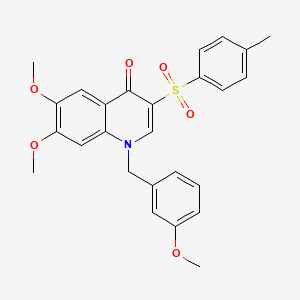
6,7-dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Binding Studies
6,7-Dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one, due to its complex structure, has been explored in various chemical synthesis and binding studies. For instance, its analogues have demonstrated affinity for apamin-sensitive binding sites, indicating its potential in the development of ligands targeting specific ion channels (Graulich et al., 2006). Such studies highlight the molecule's relevance in neuropharmacology, especially concerning modulation of calcium-activated potassium channels, which play a crucial role in neuronal signaling.
Photolabile Protecting Groups
In the context of photochemistry, derivatives of quinolin-4(1H)-one have been utilized as photolabile protecting groups. Their ability to undergo photolytic cleavage under specific conditions makes them suitable for temporally controlled release of bioactive molecules. This application is crucial for the development of light-sensitive therapeutic agents and probes for biological research (Fedoryak et al., 2002).
Anticancer Research
The structural motif of this compound has been explored for anticancer properties. For example, derivatives have been synthesized and studied for their ability to disrupt microtubule dynamics, a critical mechanism in cancer therapy. Such compounds offer potential as novel anticancer agents with the possibility of overcoming drug resistance and reducing side effects compared to traditional chemotherapy (Aneja et al., 2006).
Pharmacokinetics and Drug Development
The pharmacokinetic properties of quinolin-4(1H)-one derivatives have been the subject of research, aiming to understand their behavior in biological systems. Studies have developed analytical methods for determining these compounds in plasma, facilitating their pharmacokinetic evaluation and contributing to drug development processes. Such research underscores the importance of these compounds in the exploration of new therapeutic agents (Chang et al., 2016).
Immunological Applications
The development of enzyme-linked immunosorbent assays (ELISAs) for detecting specific molecules is another area where quinolin-4(1H)-one derivatives find application. By creating specific conjugates and antibodies, researchers can detect and quantify substances with high sensitivity and specificity, which is vital for both clinical diagnostics and research (Yan et al., 2005).
Propiedades
IUPAC Name |
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-8-10-20(11-9-17)34(29,30)25-16-27(15-18-6-5-7-19(12-18)31-2)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAFFVYWBNDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

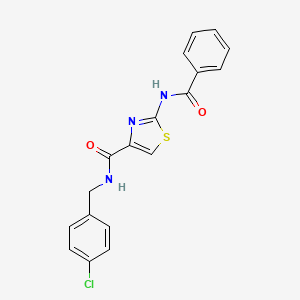
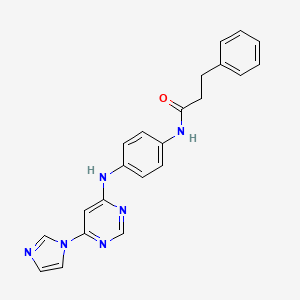
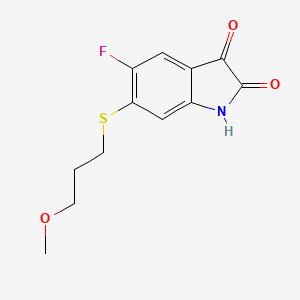

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)


![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)

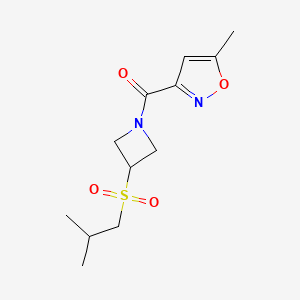
![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)
